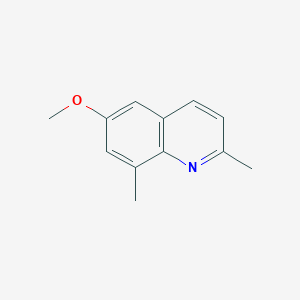![molecular formula C10H9N3O B11907811 (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine is a chemical compound with a unique structure that includes a quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-methylquinazoline with hydroxylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Corresponding amine compounds.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazoline: A precursor in the synthesis of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine.
Quinazoline Derivatives:
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its importance as a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c1-7-12-9-5-3-2-4-8(9)10(13-7)6-11-14/h2-6,14H,1H3/b11-6- |
Clave InChI |
LZGZYHSLIYWOKE-WDZFZDKYSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=N1)/C=N\O |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)




![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)




![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

